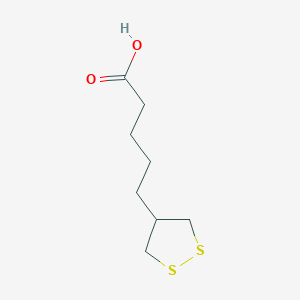
5-(1,2-Dithiolan-4-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an eight-carbon disulfide with a chiral center, making it exist in two optical isomers: R-lipoic acid and S-lipoic acid . This compound is known for its antioxidant properties and is used in the treatment of several diseases, including diabetes, neurodegenerative disorders, and liver diseases .
Mécanisme D'action
Target of Action
5-(1,2-Dithiolan-4-yl)pentanoic acid, also known as Lipoic Acid (LA), is a natural compound that enters the human body with food . It primarily targets insulin receptors and modulates 5’-AMP-activated protein kinase (AMPK) levels in tissues . It also triggers the expression of many proteins of the antioxidant response .
Mode of Action
LA causes phosphorylation of insulin receptors and modulates AMPK levels in tissues . The thiols in LA can be oxidized (LA) or reduced [dihydrolipoic acid (DHLA)]. The strain in the oxidized dithiolane ring of LA facilitates the reduction of the molecule .
Biochemical Pathways
LA functions as a cofactor for mitochondrial enzymes by catalyzing the oxidative decarboxylation of pyruvate, α-ketoglutarate, and branched-chain α-keto acids . It also influences the second messenger nuclear factor κB (NF-κB) and attenuates the release of free radicals and cytotoxic cytokines .
Pharmacokinetics
It is known that la is synthesized by plants and animals . It is covalently bound to the ε-amino group of lysine residues . More research is needed to understand the ADME properties of LA and their impact on bioavailability.
Result of Action
Pharmacological application of LA reduces the levels of C-reactive proteins and triglycerides and improves the indices of glycemia and inflammation biomarkers . It is used to treat many diseases such as diabetes, multiple sclerosis, Alzheimer’s and Parkinson’s diseases, liver disease, obesity, and others . It is also used as an antidote for intoxication with heavy-metal and various toxins .
Action Environment
The action of LA can be influenced by environmental factors such as light. H2S and sulfane sulfur form non-enzymatically from LA through the action of scattered sunlight . This suggests that H2S is the main product from light-dependent decomposition of LA, which is subsequently oxidized to sulfane-containing compounds .
Analyse Biochimique
Biochemical Properties
5-(1,2-Dithiolan-4-yl)pentanoic acid plays a significant role in biochemical reactions. It is used to treat many diseases such as diabetes, multiple sclerosis, Alzheimer’s and Parkinson’s diseases, liver disease, obesity, and others . It is also used as an antidote for intoxication with heavy-metal and various toxins .
Cellular Effects
This compound influences cell function by modulating levels of AMP-activated protein kinase (AMPK) in tissues and increasing cAMP expression . It triggers the expression of many proteins of the antioxidant response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The strain in the oxidized dithiolane ring of this compound facilitates the reduction of the molecule . H2S and sulfane sulfur form non-enzymatically from this compound through the action of scattered sunlight .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-(1,2-Dithiolan-4-yl)pentanoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 6,8-dimercaptooctanoic acid. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in an aqueous medium . Another method involves the cyclization of 6,8-dimercaptooctanoic acid in the presence of a base, such as sodium hydroxide, to form the dithiolane ring .
Industrial Production Methods
Industrial production of this compound often involves the fermentation of glucose by certain strains of bacteria, such as Escherichia coli. The fermentation process is followed by extraction and purification steps to obtain the final product . This method is preferred due to its cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,2-Dithiolan-4-yl)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include dihydrolipoic acid (from reduction) and various substituted derivatives (from substitution reactions) .
Applications De Recherche Scientifique
5-(1,2-Dithiolan-4-yl)pentanoic acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanoic acid: A fatty acid with a similar carbon chain length but lacks the dithiolane ring.
Dihydrolipoic acid: The reduced form of 5-(1,2-Dithiolan-4-yl)pentanoic acid, which has similar antioxidant properties but differs in its redox state.
Thioctic acid: Another name for lipoic acid, emphasizing its sulfur-containing structure.
Uniqueness
This compound is unique due to its dithiolane ring, which imparts significant strain and reactivity to the molecule . This structural feature allows it to participate in various redox reactions and makes it an effective antioxidant .
Propriétés
IUPAC Name |
5-(dithiolan-4-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-11-12-6-7/h7H,1-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXKWXGMWPKPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSS1)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5694-54-2 |
Source


|
| Record name | 5-(1,2-dithiolan-4-yl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
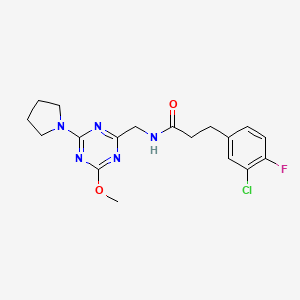
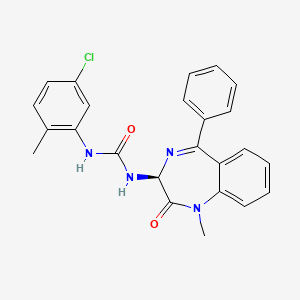
![5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2933082.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2933083.png)
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933084.png)
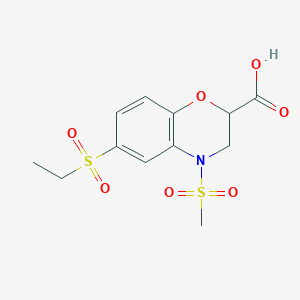
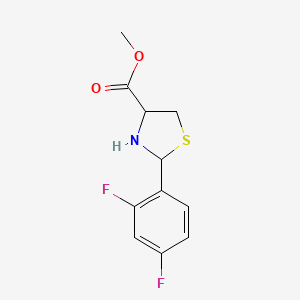
![N'-cyclopentyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2933091.png)
![N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide](/img/structure/B2933092.png)
![N-{[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2933093.png)
![3,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933094.png)
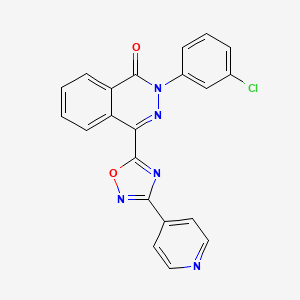

![2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2933099.png)
